Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive aldehyde and hydroxyl groups enable versatile functionalization, making it valuable for constructing heterocyclic frameworks or as a precursor for fine chemical synthesis. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Its structural features contribute to selective reactivity in condensation and substitution reactions.
2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
Product name:2-Hydroxy-3-methylbenzaldehyde
CAS No:824-42-0
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00040798
CID:733312
PubChem ID:24868130

2-Hydroxy-3-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • 2-Hydroxy-3-methylbenzaldehyde
    • MDL: MFCD00040798
    • Inchi: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=C(C)C=CC=1

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.123 g/mL at 25 °C(lit.)
  • Melting Point: 17°C(lit.)
  • Boiling Point: 209°C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.564(lit.)
  • PSA: 37.30000
  • LogP: 1.51310
  • Solubility: Not determined

2-Hydroxy-3-methylbenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

2-Hydroxy-3-methylbenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Hydroxy-3-methylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D508017-10g
3-Methylsalicylaldehyde
824-42-0 97%
10g
$170 2024-05-24
eNovation Chemicals LLC
D955584-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
$285 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044295-10g
3-Methylsalicylaldehyde
824-42-0 98%
10g
¥231.00 2024-07-28
Ambeed
A153888-10g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
10g
$25.0 2025-02-26
Ambeed
A153888-25g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
25g
$46.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90000-100g
3-Methylsalicylaldehyde
824-42-0 98%
100g
¥2387.0 2022-04-27
eNovation Chemicals LLC
D508017-1g
3-Methylsalicylaldehyde
824-42-0 97%
1g
$100 2024-05-24
AstaTech
62498-25/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
25g
$72 2023-09-16
AstaTech
62498-5/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
5g
$23 2023-09-16
AstaTech
62498-100/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
100/G
$406 2022-06-01

2-Hydroxy-3-methylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

Production Method 2

Reaction Conditions
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
Reference
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

Production Method 3

Reaction Conditions
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

Production Method 4

Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
Reference
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

Production Method 5

Reaction Conditions
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
Reference
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

Production Method 6

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
Reference
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

Production Method 8

Reaction Conditions
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
Reference
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Production Method 10

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
Reference
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

Production Method 11

Reaction Conditions
1.1 Catalysts: Hexamethylphosphoramide
Reference
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Production Method 13

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 14

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
Reference
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
Reference
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Production Method 19

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 21

Reaction Conditions
1.1 Solvents: Chloral ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 22

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Production Method 23

Reaction Conditions
Reference
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

Production Method 24

Reaction Conditions
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 25

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

Production Method 26

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde Suppliers

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(CAS:824-42-0)2-Hydroxy-3-methylbenzaldehyde
Order Number:CL16887
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Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:39
Price ($):discuss personally

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